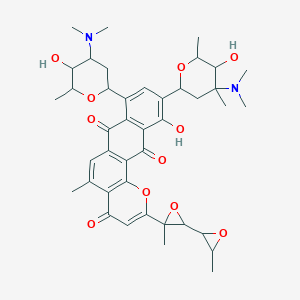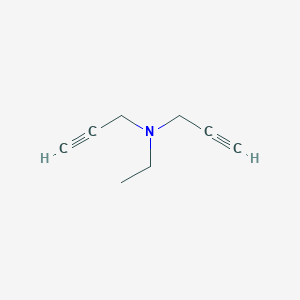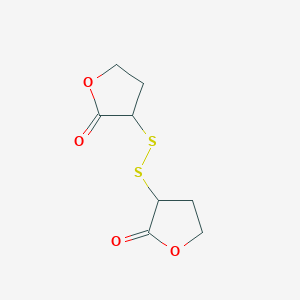
3,3'-Dithiobisdihydro-2-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3’-Dithiobisdihydro-2-furanone’ (DTDF) is a sulfur-containing compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound is also known as furan-2,5-dithiol or furan-2,5-dithione and is synthesized by the reaction of furan-2,5-diol with elemental sulfur.
Mécanisme D'action
DTDF is believed to exert its biological effects through its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It has also been shown to inhibit the activity of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Effets Biochimiques Et Physiologiques
DTDF has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DTDF has also been shown to reduce oxidative stress and lipid peroxidation in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DTDF in scientific research include its low toxicity, high stability, and ease of synthesis. However, one of the limitations of using DTDF is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of DTDF in scientific research. One area of interest is the development of novel DTDF-based compounds with enhanced biological activity. Another potential direction is the investigation of DTDF as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DTDF could be explored as a potential corrosion inhibitor for various industrial applications.
In conclusion, ‘3,3’-Dithiobisdihydro-2-furanone’ is a sulfur-containing compound that has been extensively studied for its potential applications in various fields of scientific research. It exhibits anti-inflammatory, antioxidant, and antimicrobial properties and has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel organic compounds. DTDF has several advantages for use in scientific research, including its low toxicity, high stability, and ease of synthesis. However, its low solubility in aqueous solutions is a limitation that needs to be addressed. There are several potential future directions for the use of DTDF in scientific research, including the development of novel DTDF-based compounds with enhanced biological activity and the investigation of DTDF as a potential therapeutic agent for the treatment of inflammatory diseases.
Méthodes De Synthèse
DTDF can be synthesized by the reaction of furan-2,5-diol with elemental sulfur in the presence of a suitable catalyst. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
DTDF has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. DTDF has also been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel organic compounds.
Propriétés
Numéro CAS |
14091-96-4 |
|---|---|
Nom du produit |
3,3'-Dithiobisdihydro-2-furanone |
Formule moléculaire |
C8H10O4S2 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
3-[(2-oxooxolan-3-yl)disulfanyl]oxolan-2-one |
InChI |
InChI=1S/C8H10O4S2/c9-7-5(1-3-11-7)13-14-6-2-4-12-8(6)10/h5-6H,1-4H2 |
Clé InChI |
YUVIWYVAQVOVTK-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SSC2CCOC2=O |
SMILES canonique |
C1COC(=O)C1SSC2CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



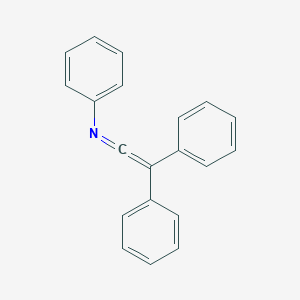
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
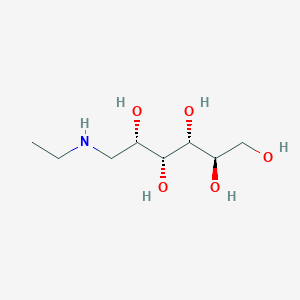
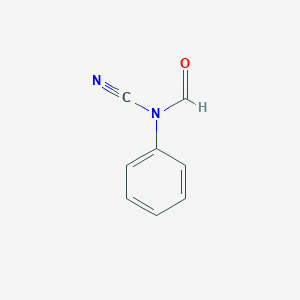
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
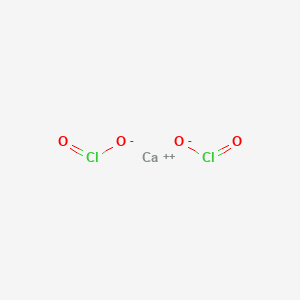
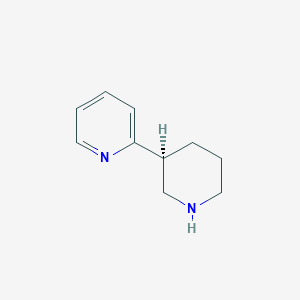
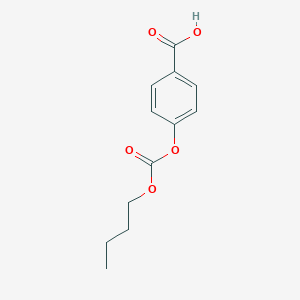
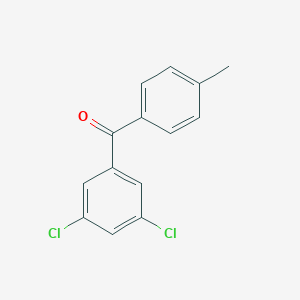
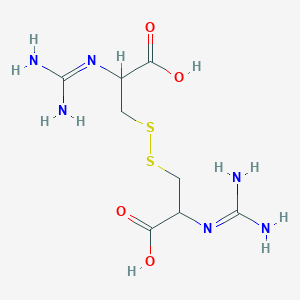
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
